molecular formula C13H14O3 B12681902 5-Butyl-3-(furanylmethylene)-2(3H)-furanone CAS No. 120389-01-7

5-Butyl-3-(furanylmethylene)-2(3H)-furanone

Cat. No.: B12681902
CAS No.: 120389-01-7
M. Wt: 218.25 g/mol
InChI Key: LSWMNSDAKSDOOU-CSKARUKUSA-N
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Description

5-Butyl-3-(furanylmethylene)-2(3H)-furanone is an organic compound that belongs to the class of furanones. Furanones are known for their diverse biological activities and are often found in natural products. This compound is characterized by its unique structure, which includes a butyl group and a furanylmethylene group attached to a furanone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-3-(furanylmethylene)-2(3H)-furanone typically involves the reaction of a furanone derivative with a butyl group and a furanylmethylene group. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction. For example, the use of Lewis acids as catalysts can enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures consistent quality and high yield of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-3-(furanylmethylene)-2(3H)-furanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

5-Butyl-3-(furanylmethylene)-2(3H)-furanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Butyl-3-(furanylmethylene)-2(3H)-furanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-Butyl-2(3H)-furanone: Lacks the furanylmethylene group, which may result in different chemical and biological properties.

    3-(Furanylmethylene)-2(3H)-furanone: Lacks the butyl group, which can affect its reactivity and applications.

Uniqueness

5-Butyl-3-(furanylmethylene)-2(3H)-furanone is unique due to the presence of both the butyl and furanylmethylene groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

120389-01-7

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

(3E)-5-butyl-3-(furan-2-ylmethylidene)furan-2-one

InChI

InChI=1S/C13H14O3/c1-2-3-5-12-9-10(13(14)16-12)8-11-6-4-7-15-11/h4,6-9H,2-3,5H2,1H3/b10-8+

InChI Key

LSWMNSDAKSDOOU-CSKARUKUSA-N

Isomeric SMILES

CCCCC1=C/C(=C\C2=CC=CO2)/C(=O)O1

Canonical SMILES

CCCCC1=CC(=CC2=CC=CO2)C(=O)O1

Origin of Product

United States

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